Product packaging for Osmium tetroxide(Cat. No.:CAS No. 20816-12-0)

Osmium tetroxide

Cat. No.: B058088
CAS No.: 20816-12-0
M. Wt: 254.2 g/mol
InChI Key: VUVGYHUDAICLFK-UHFFFAOYSA-N
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Description

Osmium tetroxide (OsO₄) is a highly valuable, though highly toxic, inorganic compound that serves as a critical reagent in several advanced research applications. Its primary utility lies in electron microscopy, where it acts as a potent fixative and stain for lipids and other unsaturated cellular components. By reacting with the carbon-carbon double bonds in unsaturated lipids, this compound creates cross-linked, stabilized structures and deposits electron-dense osmium black, providing exceptional contrast and membrane definition in TEM imaging. Beyond microscopy, it is an indispensable catalyst in organic synthesis, most notably for the syn-dihydroxylation of alkenes in the Upjohn and Sharpless asymmetric dihydroxylation reactions, transforming alkenes into vicinal diols with high stereoselectivity. Researchers also leverage its oxidizing properties in other synthetic transformations and as a staining agent in histology. Due to its volatility and extreme toxicity, this product requires meticulous handling in a controlled laboratory environment. This high-purity formulation is intended For Research Use Only and is strictly not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O4Os<br>OsO4 B058088 Osmium tetroxide CAS No. 20816-12-0

Properties

IUPAC Name

tetraoxoosmium
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InChI

InChI=1S/4O.Os
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InChI Key

VUVGYHUDAICLFK-UHFFFAOYSA-N
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Canonical SMILES

O=[Os](=O)(=O)=O
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Molecular Formula

O4Os, OsO4
Record name OSMIUM TETROXIDE
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DSSTOX Substance ID

DTXSID5042245
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Molecular Weight

254.2 g/mol
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Physical Description

Osmium tetroxide appears as a colorless or yellow solid with a pungent odor of chlorine. Begins to sublime below melting point. Soluble in alcohol. Toxic by inhalation and a strong irritant to the eyes and mucous membranes., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor; Note: A liquid above 105 degrees F; [NIOSH], COLOURLESS-TO-PALE-YELLOW SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor. [Note: A liquid above 105 °F.]
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Boiling Point

266 °F at 760 mmHg (NIOSH, 2023), 130.0 °C at 760 mm Hg; begins to sublime and distill well below bp, 130 °C, 266 °F
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Solubility

6 % at 77 °F (NIOSH, 2023), Sol in benzene, alcohol, ether, ammonium hydroxide, and phosphorus oxychloride; solubility in carbon tetrachloride @ 25 deg: 375 g/100 g, Solubility (g/100 cc solvent): 5.70 g in water @ 10 °C; 6.23 g in water @ 25 °C; 250 +/- 10 g in carbon tetrachloride @ 20 °C, In water, 7.24 (g/100 g) at 25 °C, Solubility in water, g/100ml at 25 °C: 6, (77 °F): 6%
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Density

5.1 (NIOSH, 2023) - Denser than water; will sink, 5.10 (Calculated), Relative density (water = 1): 4.9, 5.1, 5.10
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Vapor Density

Relative vapor density (air = 1): 8.8
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Vapor Pressure

7 mmHg (NIOSH, 2023), 7.0 [mmHg], 11 mm Hg at 27 °C, Vapor pressure, kPa at 27 °C: 1.5, 7 mmHg
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Color/Form

Pale yellow solid; monoclinic crystals, Dimorphic compd with both crystalline and amorphous forms, Colorless, crystalline solid, or pale-yellow mass [Note: A liquid above 105 degrees F].

CAS No.

20816-12-0
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Melting Point

105 °F (NIOSH, 2023), 40.6 °C, 42 °C, 105 °F
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Advanced Methodologies in Organic Synthesis Utilizing Osmium Tetroxide

Stereoselective Dihydroxylation Reactions

The conversion of alkenes to vicinal diols, or glycols, is a fundamental transformation in organic synthesis. Osmium tetroxide is a premier reagent for achieving this conversion with a high degree of stereocontrol, specifically through a syn-dihydroxylation pathway. This stereospecificity arises from the concerted nature of the reaction mechanism.

Mechanistic Elucidation of Syn-Dihydroxylation via Osmate Esters

The reaction between an alkene and this compound proceeds through a concerted [3+2] cycloaddition mechanism. slideshare.net In this process, the π bond of the alkene acts as a nucleophile, attacking the electrophilic osmium center, while simultaneously, two of the oxygen atoms of OsO₄ form bonds with the two carbons of the double bond. libretexts.org This concerted step leads to the formation of a cyclic osmate ester intermediate. slideshare.netlibretexts.org

This intermediate, which contains osmium in the +6 oxidation state, is then hydrolyzed to release the syn-1,2-diol. libretexts.org The hydrolysis step cleaves the Os-O bonds, regenerating a reduced form of the osmium reagent. The key to the syn-stereochemistry lies in the formation of the cyclic osmate ester, which forces the two new C-O bonds to be formed on the same face of the original alkene plane. libretexts.org

Due to the high cost and toxicity of this compound, it is often used in catalytic amounts. wikipedia.org A co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃Fe(CN)₆), is employed to reoxidize the reduced osmium species back to Os(VIII), allowing the catalytic cycle to continue. wikipedia.orgmasterorganicchemistry.com

Asymmetric Dihydroxylation (Sharpless AD)

A landmark development in the use of this compound was the advent of the Sharpless Asymmetric Dihydroxylation (AD). wikipedia.org This method allows for the enantioselective synthesis of chiral diols from prochiral alkenes, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.com The reaction utilizes a catalytic amount of this compound in the presence of a chiral ligand, a stoichiometric oxidant, and a buffer to maintain a slightly basic pH. organic-chemistry.org

The enantioselectivity of the Sharpless AD is induced by the presence of chiral ligands, which are typically derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). wikipedia.orgrsc.org These ligands are often used as their phthalazine (B143731) (PHAL) ethers, such as (DHQ)₂-PHAL and (DHQD)₂-PHAL. organic-chemistry.orgrsc.org

These ligands coordinate to the osmium center, creating a chiral environment that directs the approach of the alkene. wikipedia.orgorganic-chemistry.org The choice of ligand dictates the facial selectivity of the dihydroxylation. For many classes of alkenes, (DHQD)₂-PHAL directs the dihydroxylation to the β-face of the alkene, while (DHQ)₂-PHAL directs it to the α-face. rsc.org The bulky, chiral scaffold of the ligand effectively blocks one face of the alkene from approaching the this compound, leading to high enantiomeric excesses (ee) in the product diol. The development of dimeric alkaloid ligands based on pyrimidine (B1678525) and phthalazine has been crucial for achieving high yields and enantioselectivity. mdpi.comencyclopedia.pub

The catalytic cycle of the Sharpless AD begins with the reaction of this compound with the chiral ligand to form a highly reactive complex. wikipedia.org This complex then undergoes the [3+2] cycloaddition with the alkene to form the chiral osmate ester intermediate. wikipedia.org Hydrolysis of this intermediate liberates the chiral diol and the reduced osmium species. organic-chemistry.org

A key aspect of the catalytic system is the reoxidation of the Os(VI) species back to Os(VIII). Potassium ferricyanide is a commonly used stoichiometric oxidant for this purpose. wikipedia.org The reaction is often carried out using pre-packaged mixtures known as AD-mix-α and AD-mix-β, which contain the osmium catalyst, the chiral ligand ((DHQ)₂-PHAL for AD-mix-α and (DHQD)₂-PHAL for AD-mix-β), the oxidant, and a buffer. wikipedia.orgorganic-chemistry.org

The turnover mechanism has been the subject of detailed study. A primary catalytic cycle involves the hydrolysis of the osmate ester before reoxidation. However, a potential secondary pathway can occur where the osmate ester is oxidized before it dissociates. This secondary cycle can lead to lower enantioselectivities and can be suppressed by using a higher concentration of the chiral ligand. wikipedia.org Methanesulfonamide is sometimes added as an additive to accelerate the hydrolysis step, particularly for less reactive alkenes. wikipedia.org

Oxidative Cleavage Reactions

In addition to dihydroxylation, this compound can be employed in the oxidative cleavage of alkenes, a reaction that breaks the carbon-carbon double bond and forms two new carbonyl groups.

Lemieux-Johnson Oxidation: Reaction Mechanism and Scope

The Lemieux-Johnson oxidation is a two-step process that achieves the oxidative cleavage of an alkene to aldehydes or ketones. wikipedia.org The reaction first utilizes this compound to dihydroxylate the alkene, forming a vicinal diol. This diol is then cleaved by an oxidant, typically sodium periodate (B1199274) (NaIO₄). wikipedia.orgquora.com

A significant advantage of the Lemieux-Johnson oxidation is that the this compound can be used in catalytic amounts. wikipedia.org The periodate serves a dual role: it not only cleaves the diol but also reoxidizes the resulting Os(VI) species back to Os(VIII), thus regenerating the catalyst. wikipedia.org This allows for a one-pot reaction where the dihydroxylation and cleavage occur in tandem. wikipedia.org

The reaction generally stops at the aldehyde stage, providing a valuable alternative to ozonolysis. wikipedia.orgquora.com The scope of the Lemieux-Johnson oxidation is broad, and it is a reliable method for the preparation of aldehydes and ketones from a variety of alkene substrates. The addition of a non-nucleophilic base, such as 2,6-lutidine, can sometimes improve the yields of the reaction by minimizing side product formation. wikipedia.org

Alternative Oxidative Cleavage Strategies Involving this compound

While the Sharpless asymmetric dihydroxylation is a cornerstone of stereoselective synthesis, this compound can also be employed in alternative oxidative cleavage reactions. A prominent example is the Lemieux-Johnson oxidation , which offers an alternative to ozonolysis for cleaving carbon-carbon double bonds. wikipedia.org This reaction utilizes a catalytic amount of this compound in the presence of a stoichiometric amount of an oxidant, such as sodium periodate (NaIO₄). wikipedia.orgatamankimya.com

The reaction proceeds in two stages. Initially, the this compound catalyzes the dihydroxylation of the alkene to form a vicinal diol. wikipedia.org Subsequently, the periodate serves a dual role: it cleaves the C-C bond of the diol to yield aldehydes or ketones and reoxidizes the reduced osmium species (OsO₃) back to its active OsO₄ state, thus regenerating the catalyst. wikipedia.org This catalytic cycle makes the process more economical and reduces the amount of toxic this compound required. libretexts.org

Another co-oxidant that can be used in conjunction with this compound for oxidative cleavage is lead tetraacetate (Pb(OAc)₄). wikipedia.org Similar to periodate, lead tetraacetate can cleave the intermediate diol, leading to the formation of carbonyl compounds. The choice of co-oxidant can sometimes influence the reaction's outcome and substrate scope.

The general scheme for the Lemieux-Johnson oxidation is as follows:

Step 1: Dihydroxylation: The alkene reacts with OsO₄ to form a cyclic osmate ester, which is then hydrolyzed to a vicinal diol. wikipedia.orglibretexts.org

Step 2: Oxidative Cleavage: The diol is cleaved by the co-oxidant (e.g., NaIO₄) to produce the final aldehyde or ketone products.

Step 3: Catalyst Regeneration: The co-oxidant re-oxidizes the reduced osmium species to regenerate OsO₄. wikipedia.org

Diverse Organic Transformations Catalyzed or Mediated by this compound

Beyond its well-established role in dihydroxylation and oxidative cleavage, this compound demonstrates remarkable versatility in catalyzing or mediating a variety of other organic transformations.

This compound has been shown to oxidize saturated C-H bonds in alkanes under specific conditions. In aqueous alkaline solutions at elevated temperatures, OsO₄ can oxidize primary, secondary, and tertiary C-H bonds. researchgate.netnih.gov For instance, isobutane (B21531) is oxidized to tert-butanol. researchgate.netnih.gov The oxidation of alkanes is an example of ligand-accelerated catalysis, where the binding of a hydroxide (B78521) ion to OsO₄ is a prerequisite for the reaction to occur. researchgate.netnih.gov

The proposed mechanism for alkane oxidation involves a concerted [3+2] addition of a C-H bond to two of the oxo groups of the active OsO₄(OH)⁻ species. researchgate.netnih.gov This is analogous to the mechanism proposed for the dihydroxylation of alkenes. researchgate.net The reaction can be made catalytic by using a co-oxidant like sodium periodate to regenerate the OsO₄. researchgate.netnih.gov Research has also explored the use of hydrogen peroxide as a more environmentally benign re-oxidant. researchgate.net

The oxidation products depend on the structure of the alkane substrate. While tertiary C-H bonds are oxidized to alcohols, cyclic alkanes like cyclohexane (B81311) can undergo ring-opening oxidation to form dicarboxylic acids such as adipic and succinic acids. researchgate.netnih.gov

While this compound is primarily known for dihydroxylation, its chemistry is related to epoxidation. Epoxides can be seen as precursors to the diols formed in OsO₄-mediated reactions. The anti-dihydroxylation of an alkene can be achieved through the acid-catalyzed hydrolysis of an epoxide, yielding a trans-diol. libretexts.orglibretexts.org This contrasts with the syn-dihydroxylation typically achieved with this compound. libretexts.orglibretexts.org

The formation of an epoxide from an alkene is often carried out using a peroxy acid. The subsequent ring-opening of this epoxide with aqueous acid provides a complementary method to the syn-dihydroxylation afforded by OsO₄. pressbooks.pub While OsO₄ itself does not directly produce epoxides as the final product, the interplay between epoxidation and dihydroxylation highlights the diverse pathways available for alkene oxidation.

The Sharpless oxyamination (also known as aminohydroxylation) is a powerful method for the synthesis of vicinal amino alcohols from alkenes. organic-chemistry.orgwikipedia.org This reaction is closely related to the Sharpless asymmetric dihydroxylation and utilizes an osmium catalyst to introduce both a nitrogen and an oxygen functionality across a double bond in a stereoselective manner. organic-chemistry.orgresearchgate.net

The reaction involves the cycloaddition of an alkene to an imido-osmium(VIII) species, which is generated in situ from this compound and a nitrogen source, such as chloramine-T. wikipedia.org The mechanism is thought to proceed through a [3+2] cycloaddition, similar to dihydroxylation. organic-chemistry.org The use of chiral ligands, typically derived from dihydroquinine and dihydroquinidine, allows for the enantioselective synthesis of amino alcohols. organic-chemistry.org

The catalytic cycle involves the following key steps:

Formation of the imido-osmium(VIII) species.

Cycloaddition to the alkene to form an osmium(VI) azaglycolate. organic-chemistry.org

Hydrolysis of the azaglycolate to release the amino alcohol product.

Re-oxidation of the osmium(VI) species back to the active osmium(VIII) catalyst by the nitrogen source. organic-chemistry.org

The choice of nitrogen source and chiral ligand can influence the regioselectivity of the addition. organic-chemistry.org

This compound-catalyzed reactions provide valuable routes to various heterocyclic compounds. For example, the intramolecular oxyamination of alkenes tethered to a nitrogen-containing group can lead to the formation of nitrogen-containing heterocycles. nih.gov Specifically, the Os-catalyzed 5-exo aminohydroxylation of carbamates tethered to an alkene has been utilized in the synthesis of cyclic amino-diol motifs. nih.gov

This methodology allows for the controlled construction of ring systems with defined stereochemistry, which is of significant interest in the synthesis of natural products and pharmaceuticals.

While direct homologation and ring expansion reactions are not the most common applications of this compound, its oxidative cleavage products can serve as key intermediates for such transformations. For instance, the oxidative cleavage of a cyclic alkene using the Lemieux-Johnson oxidation yields a dicarbonyl compound. This linear product can then be subjected to subsequent reactions, such as intramolecular aldol (B89426) condensations or Wittig reactions, to form larger rings, effectively achieving a ring expansion.

The sequence of oxidative cleavage followed by cyclization provides a powerful two-step strategy for the synthesis of larger carbocyclic and heterocyclic systems from smaller, more readily available cyclic alkenes.

Catalytic Systems and Innovation in Osmium Tetroxide Chemistry

Development of Recoverable and Reusable Osmium Catalysts

A primary goal in modern osmium chemistry is the development of catalytic systems that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. This approach addresses both the economic concern of using an expensive metal and the environmental concern of product contamination with toxic osmium species. researchgate.netlucp.net

Immobilizing osmium tetroxide on polymeric supports is a highly effective strategy to create safer, non-volatile, and recyclable catalysts. u-tokyo.ac.jpthieme-connect.com These polymers act as a solid matrix, anchoring the osmium species and allowing for simple filtration to recover the catalyst post-reaction.

Several types of polymers and immobilization techniques have been explored:

Polymer-Incarcerated (PI) Catalysts: A novel method involves the "polymer-incarcerated" (PI) technique, where osmium is physically entrapped within a polymer matrix. A research group at the University of Tokyo developed a nontoxic and nonvolatile PI Os catalyst that proved stable and highly efficient for asymmetric dihydroxylation. u-tokyo.ac.jp This catalyst was successfully applied to the one-mol scale synthesis of an anticancer drug intermediate, marking a significant step for industrial applications. u-tokyo.ac.jp

Microencapsulation: this compound can be microencapsulated within polymer shells, such as polyurea (OsEnCat™) or polystyrene-based polymers. lucp.netmsu.edu These encapsulated catalysts are effective for dihydroxylation and oxidative cleavage reactions and can be handled more safely than the free oxidant. msu.edu For instance, a phenoxyethoxymethyl-polystyrene (PEM)-based microencapsulated catalyst (PEM-MC OsO₄) was developed for asymmetric dihydroxylation and could be recovered quantitatively by simple filtration and reused multiple times without loss of activity. nih.gov

Functionalized Polymers: Polymers with specific functional groups, such as the tertiary amino groups in poly(4-vinylpyridine), can be used to anchor osmium species. tamu.edu These polymer-bound catalysts have been successfully used for the hydroxylation of olefins in the presence of secondary oxidants. thieme-connect.comtamu.edu The interaction between the polymer and the osmium species can lead to the formation of stable osmium(VI) centers, which are the active catalytic species. tamu.edu

These polymer-supported systems demonstrate excellent reusability, with some catalysts being recycled up to five times or more with minimal drop in activity. lucp.net

Beyond polymer supports, a range of materials and methods are employed to create robust heterogeneous osmium catalysts, bridging the gap between the high efficiency of homogeneous systems and the practical advantages of heterogeneous ones. u-tokyo.ac.jpmdpi.com

Key immobilization strategies include:

Ion Exchange: This method involves the electrostatic interaction between a charged osmium complex and a support with ion-exchange capabilities, such as resins or layered double hydroxides (LDHs). lucp.netu-tokyo.ac.jp It is a particularly effective method for immobilizing the metal itself and is considered a method of choice for recycling toxic metal derivatives like this compound. u-tokyo.ac.jp

Covalent Anchoring: Osmium species or their ligands can be covalently bonded to solid supports like silica (B1680970). This creates a strong linkage that minimizes leaching. For example, a tetrasubstituted olefin can be immobilized on SiO₂ and reacted with OsO₄ to form a stable and "leak-proof" heterogeneous catalyst. researchgate.net

Adsorption on Inorganic Supports: Osmium nanoclusters have been confined within the pores of zeolites (zeolite-Os⁰). rsc.org This system acts as a highly efficient and reusable catalyst for the dihydroxylation of olefins using hydrogen peroxide as the co-oxidant in an aqueous acetone (B3395972) mixture. rsc.org

Magnetic Nanoparticles: A modern approach involves immobilizing osmium on the surface of magnetic nanoparticles. researchgate.net This allows for extremely simple catalyst recovery from the reaction medium using an external magnet, a technique known as magnetic decantation. researchgate.netmdpi.com For example, a catalyst prepared by the wet impregnation of OsCl₃·3H₂O on a micro-magnetite surface showed high efficiency and selectivity for dihydroxylation reactions. researchgate.net

A critical challenge in heterogeneous catalysis is preventing the active metal from detaching from the support and entering the product solution, a phenomenon known as leaching. researchgate.net For osmium catalysts, leaching is a major concern as it leads to loss of the expensive catalyst and contamination of the final product with highly toxic osmium species. lucp.net

Strategies to minimize leaching are intrinsically linked to the immobilization techniques used:

Strong Support Interaction: Creating robust chemical bonds, such as covalent linkages between the catalyst and the support, is more effective at preventing leaching than weaker interactions like physisorption. u-tokyo.ac.jp

Encapsulation: "Ship in a bottle" type catalysts, where the osmium complex is physically trapped within the pores of a support like a zeolite or encapsulated in a polymer shell, provide a physical barrier to prevent leaching. msu.eduu-tokyo.ac.jp

Optimized Reaction Conditions: The choice of solvent and co-oxidant can influence catalyst stability. For instance, some resin-supported osmium catalysts show very high reusability and low leaching when used with specific co-oxidants like NMO or potassium ferricyanide (B76249). lucp.net

Post-Reaction Recovery: In cases where some leaching is unavoidable, downstream processing steps can be implemented. Nanofiltration has been successfully coupled with osmium-catalyzed reactions to separate the product while retaining the leached catalyst and chiral ligand, allowing them to be recycled into the next batch. researchgate.net

Despite these advances, leaching can remain a drawback for some heterogeneous systems, necessitating careful catalyst design and analysis. researchgate.net

Green Chemistry Approaches in Osmium-Catalyzed Reactions

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in In the context of this compound, this involves developing safer catalytic systems and employing environmentally friendly reagents and conditions. u-tokyo.ac.jporganic-chemistry.org

In catalytic dihydroxylation, OsO₄ is used in small amounts and is regenerated in each cycle by a stoichiometric co-oxidant. The traditional Upjohn process uses N-methylmorpholine-N-oxide (NMO). masterorganicchemistry.com While effective, the development of greener alternatives is a key research focus.

The most prominent environmentally benign oxidant is hydrogen peroxide (H₂O₂) . organic-chemistry.orgresearchgate.net

Advantages: The primary advantage of H₂O₂ is that its only byproduct is water, making it an exceptionally clean and atom-economical oxidant. organic-chemistry.org

Application: H₂O₂ has been successfully used as the terminal oxidant in various catalytic systems, including with zeolite-confined osmium nanoclusters and in processes to recover this compound from osmium-thiourea complexes. rsc.orggoogle.com Some catalytic systems can directly use H₂O₂ to reoxidize the osmium(VI) species back to osmium(VIII). researchgate.net

Other oxidants that have been explored in green catalytic cycles include:

Oxygen (Air): Used as a co-oxidant, oxygen is an ideal green choice, although its application may be limited to specific substrates and catalyst systems. lucp.net

Potassium Ferricyanide (K₃Fe(CN)₆): While not as benign as H₂O₂, it is a common co-oxidant in many asymmetric dihydroxylation reactions, particularly with immobilized catalysts. lucp.netnih.gov

Ozone: Ozone has been used as an oxidizing gas to regenerate useful octavalent osmium oxide from osmium-containing waste liquid, providing a simple and efficient method that does not produce harmful waste. patsnap.com

A multi-faceted approach is required to comprehensively reduce the environmental footprint of reactions involving this compound.

Key strategies include:

Catalyst Immobilization: As detailed in Section 3.1, anchoring osmium to solid supports is the most critical strategy. It transforms the volatile and highly toxic compound into a safer, solid, reusable catalyst, preventing its release into the environment and contamination of products. lucp.netu-tokyo.ac.jporganic-chemistry.org

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. organic-chemistry.org Reactions have been successfully performed in greener media such as water, ionic liquids, or a mixture of acetone and water. researchgate.netrsc.orgorganic-chemistry.orgchem-soc.si

Process Intensification: Techniques like flow chemistry, where reactions are performed in continuous flow reactors rather than in large batches, can offer better control, improved safety, and reduced waste generation. acs.org

Waste Neutralization: Any waste stream containing residual this compound must be properly treated before disposal. Simple and effective methods have been developed for this purpose. A 2% solution of this compound can be neutralized by mixing it with twice its volume of corn oil, which contains unsaturated bonds that react with the this compound. conncoll.eduupenn.edu Alternatively, aqueous solutions can be treated with reducing agents like sodium sulfide (B99878) or sodium sulfite (B76179) to convert this compound to less hazardous forms. ust.hkucla.edu

By combining these innovative catalytic systems and green chemistry principles, the utility of this compound in synthesis can be harnessed while significantly mitigating its associated environmental and safety risks.

Osmium Tetroxide in Advanced Imaging and Structural Biology

Mechanisms of Staining and Contrast Enhancement in Electron Microscopy

The effectiveness of osmium tetroxide in electron microscopy stems from its chemical reactivity with various biological macromolecules and the subsequent deposition of electron-dense products. radiologykey.com This process dramatically increases the scattering of electrons from stained regions, which is the basis of contrast in transmission electron microscopy.

This compound's primary role as a stain is attributed to its reaction with the unsaturated fatty acids present in lipids. stainsfile.comresearchgate.netnih.govserva.de The initial reaction site is the carbon-carbon double bonds within the acyl chains of these lipids. stackexchange.com This reaction proceeds via a [3+2] cycloaddition to form a cyclic osmate ester, where the osmium is in the +6 oxidation state (Os(VI)). stackexchange.com This process effectively crosslinks lipid molecules, contributing to their preservation and immobilization within the cellular architecture.

While its reaction with lipids is most prominent, this compound also interacts with proteins. It can form crosslinks between protein chains by reacting with the side chains of specific amino acids, such as the indole ring of tryptophan and the imidazole ring of histidine. stainsfile.com This interaction contributes to its function as a secondary fixative, stabilizing the protein matrix of the cell after primary fixation with aldehydes like glutaraldehyde. wikipedia.orgpetroarcintl.com

MacromoleculePrimary Site of InteractionChemical Outcome
Lipids Carbon-carbon double bonds of unsaturated fatty acidsFormation of cyclic Os(VI) osmate esters
Proteins Side chains of tryptophan and histidineCrosslinking of protein chains

While the formation of osmate esters was historically considered the primary source of contrast, recent research has revealed a more complex mechanism. chemrxiv.org The crucial species for generating the high contrast observed in lipid membranes is now understood to be osmium dioxide (OsO₂), an Os(IV) compound. researchgate.netuchicago.eduresearchgate.netchemrxiv.orgnih.govnsf.gov

Following the initial formation of Os(VI) derivatives, subsequent hydrolysis and further reduction steps occur. stackexchange.com These reactions lead to the formation of OsO₂ nanoaggregates within the lipid membranes. uchicago.eduresearchgate.net OsO₂ possesses a metallic electronic structure, which drastically increases the electron density of states near the Fermi level. researchgate.netuchicago.eduresearchgate.netchemrxiv.orgnih.gov The deposition of these metallic OsO₂ particles allows for a strongly enhanced signal in electron microscopy, providing the high-contrast images characteristic of osmium-stained membranes. researchgate.netuchicago.eduresearchgate.netchemrxiv.orgnih.govnsf.gov This understanding of OsO₂ as the final contrast-generating product has opened new avenues for developing improved staining protocols. researchgate.netuchicago.eduresearchgate.netnih.gov

To further amplify the osmium signal and enhance contrast, sequential staining methods have been developed. The most well-known of these is the osmium-thiocarbohydrazide-osmium (OTO) technique. researchgate.net This method builds upon the initial this compound fixation and staining step.

The OTO protocol involves the following key steps:

Primary Osmium Staining : The tissue is first treated with this compound, which binds to lipids and other macromolecules as described above.

Thiocarbohydrazide (TCH) Bridging : After rinsing, the tissue is incubated in a solution of thiocarbohydrazide (TCH). TCH has a high affinity for osmium and acts as a ligand, binding to the osmium already deposited in the tissue. researchgate.net

Secondary Osmium Staining : The TCH molecule, now bound to the primary osmium layer, presents free reactive groups that can, in turn, bind additional this compound. A second incubation in this compound results in the deposition of another layer of osmium. researchgate.net

This sequential process effectively "sandwiches" a layer of TCH between two layers of osmium, significantly increasing the amount of heavy metal at the reaction site. The result is a much more robust and electron-dense stain, which is particularly useful for imaging techniques that require high contrast, such as serial block-face scanning electron microscopy (SBEM). researchgate.net Variations of this protocol, such as reduced-osmium-thiocarbohydrazide-reduced-osmium (R-OTO), have been developed to further improve membrane preservation and contrast. nih.gov

Application in Scanning Electron Microscopy (SEM)

This compound (OsO₄) is a crucial reagent in scanning electron microscopy (SEM), primarily utilized for its dual role as a fixative and a staining agent that enhances contrast. serva.de Its application significantly improves the quality of images by increasing the emission of secondary electrons from the specimen surface, which is essential for detailed topographical analysis.

In SEM, this compound is employed to preserve the ultrastructure of biological specimens while simultaneously rendering them electrically conductive. A novel method involves using sublimated this compound in a direct current glow discharge to create a fine, amorphous metal coating on the specimen. nih.gov This coating precisely conforms to the surface's fine structure, preventing heat damage, electrification, and contamination even under intense electron beams. nih.gov The result is a high-quality conductive layer that enhances the secondary electron emission efficiency without introducing granular artifacts, which is critical for high-magnification imaging of surface topography. nih.gov

Furthermore, the use of this compound is instrumental in revealing the three-dimensional (3D) organization of subcellular structures. nih.govcapes.gov.brresearchgate.net By selectively binding to and stabilizing lipids within cellular membranes, it provides the necessary contrast to distinguish these structures from the surrounding cytoplasm. researchgate.netuchicago.educhemrxiv.org This property is fundamental for generating detailed 3D reconstructions from SEM data, offering insights into the complex architecture of cells and tissues.

A specialized application of this compound in high-resolution SEM (HRSEM) involves the chemical extraction of the cytosol to expose subcellular organelles in relief. nih.govcapes.gov.brresearchgate.net This technique utilizes a dilute solution of this compound to remove the soluble components of the cytoplasm, allowing for an unobstructed view of the internal cellular landscape. nih.govcapes.gov.brresearchgate.net

This method enables the detailed three-dimensional examination of intact intracellular structures such as nuclear chromatin, endoplasmic reticulum, mitochondria, and the Golgi complex. nih.govresearchgate.net The resolution achieved is comparable to that of conventional transmission electron microscopy (TEM). nih.govresearchgate.net A significant advantage of this approach is the ability to survey broad areas of a specimen without the need for physical sectioning, and comparatively large samples can be accommodated within the microscope. nih.govresearchgate.net However, a limitation of this technique is that important intracellular components like the cytoskeleton and vesicles can be inadvertently removed during the extraction process. nih.govresearchgate.net

Technique Description Advantages Limitations
Osmium Coating (DC Glow Discharge) An amorphous osmium metal coating is deposited on the specimen surface. nih.govPrevents heat damage and electrification; enhances secondary electron emission; no granularity at high magnification. nih.govRequires specialized equipment.
Cytosol Extraction with Dilute OsO₄ The soluble cytoplasm is chemically removed to expose subcellular structures. nih.govcapes.gov.brresearchgate.netAllows for 3D examination of intact organelles in relief; suitable for large specimens without sectioning. nih.govresearchgate.netCan remove or inactivate significant structures like the cytoskeleton and vesicles. nih.govresearchgate.net

Integration with Advanced Spectroscopic Imaging Techniques

The utility of this compound extends beyond conventional SEM, finding critical applications in combination with advanced spectroscopic imaging techniques that provide elemental and chemical information at high resolution.

Electron Spectroscopic Imaging (ESI) and Electron Energy Loss Spectroscopy (EELS) are powerful analytical techniques used in conjunction with transmission electron microscopy to map the elemental composition of a sample. nih.gov EELS, in particular, analyzes the energy distribution of electrons that have passed through a specimen, revealing information about atomic composition and chemical bonding. wikipedia.org

A key consideration when using these techniques on biological samples is the preparation protocol, including the use of heavy metal stains like this compound. Research has been conducted to determine if the presence of osmium interferes with the detection of other biologically important elements. A study on hamster alveolar macrophages investigated the impact of varying concentrations of OsO₄ on the detectability of iron using ESI and EELS. nih.gov The findings indicated that a 1% OsO₄ fixation for 30 minutes not only enhances the morphological quality of the cellular images but also does not interfere with the ESI or EELS signals of iron. nih.gov This demonstrates that this compound can be compatibly used in preparation protocols for elemental analysis with ESI and EELS, improving structural detail without compromising the detection of specific elements of interest. nih.gov The combination of EDS and EELS results suggests that osmium likely adopts a valence state of IV in stained tissues. chemrxiv.org

Micro-computed tomography (micro-CT or XCT) is a non-destructive imaging technique that generates high-resolution 3D images by reconstructing a series of X-ray projections. While excellent for imaging dense materials like bone, its application to soft tissues is limited due to poor X-ray attenuation. This compound staining has emerged as a powerful method to overcome this limitation.

A notable application is the visualization and quantification of bone marrow adipose tissue (MAT). nih.govnih.gov By staining decalcified bone with this compound, which binds specifically to lipids, the adipocytes become radiopaque and thus visible with micro-CT. nih.gov This combined technique provides a rapid, reproducible, and quantitative method to create a high-resolution, 3D map of MAT distribution throughout the medullary canal. nih.govnih.govwustl.edu This approach has proven valuable in studying the effects of various conditions and treatments on fat distribution within the bone marrow. nih.gov For larger bones where stain penetration is limited, sectioning the bone into smaller slices before staining allows for successful imaging. nih.gov

Technique This compound's Role Key Research Finding
ESI and EELS Enhances morphological contrast in biological specimens. nih.gov1% OsO₄ fixation does not interfere with the ESI or EELS signals for iron detection, allowing for simultaneous structural and elemental analysis. nih.gov
Micro-CT (XCT) Acts as a contrast-enhancing staining agent for lipids, making soft tissues visible in X-ray imaging. nih.govresearchgate.netEnables 3D visualization and quantification of bone marrow adipose tissue, providing a reproducible tool for studying fat distribution in bone. nih.govnih.govwustl.edu

Methodological Refinements in Specimen Preparation

The quality of data obtained from any advanced imaging technique is highly dependent on the specimen preparation protocol. Continuous refinements in the use of this compound aim to improve preservation, enhance contrast, and ensure consistent results.

One critical aspect is controlling the pH of the fixative solution. It has been shown that this compound fixation can lead to acidification of the tissue, causing morphological artifacts. nih.gov The use of buffered OsO₄ solutions, particularly at a pH of 7.3-7.5, significantly improves the quality of fixation and the preservation of cellular ultrastructure. nih.gov

Combining this compound with other reagents is another area of methodological refinement. For instance, the use of potassium ferrocyanide in conjunction with OsO₄ (reduced osmium) is known to produce higher contrast for electron microscopy images. elifesciences.org However, this combination can also create diffusion barriers in large samples. elifesciences.org Recent studies using X-ray-assisted time-lapse imaging have provided insights into the kinetics of osmium staining, revealing that tissue can expand in this compound solution but shrink in a potassium ferrocyanide-reduced osmium solution. elifesciences.org This understanding allows for the development of more optimized staining protocols for large tissue volumes.

Furthermore, novel fixation methods have been developed for specific cell types, such as lipid-secreting plant cells. One such method combines glutaraldehyde containing malachite green with an imidazole-osmium treatment followed by p-phenylenediamine. oup.com In this protocol, imidazole promotes the reaction of this compound, while p-phenylenediamine reduces the bound osmium, further increasing electron density and improving the visualization of membrane systems and lipid droplets. oup.com

Buffering Strategies for Optimal Fixation Quality

The efficacy of this compound (OsO₄) as a fixative in electron microscopy is critically dependent on the physiochemical conditions of its application, particularly the pH and osmolarity of the solution. Unbuffered aqueous solutions of this compound can lead to a significant drop in pH at the fixation front, causing acidification of the tissue. nih.govbiologists.com This acidity is a primary source of morphological distortions and artifacts that can compromise the ultrastructural integrity of the specimen. nih.govbiologists.com Therefore, the use of buffered OsO₄ solutions is a standard and essential practice to maintain a stable physiological pH during fixation, thereby ensuring higher quality preservation.

Research has demonstrated that the optimal quality of fixation is generally achieved when this compound solutions are buffered to a pH between 7.2 and 7.5. nih.govbiologists.comresearchgate.net This range approximates the physiological pH of most tissues, minimizing pH-induced artifacts. The choice of buffer system is also a significant variable, with several common buffers used in sample preparation, each with distinct properties.

Common Buffer Systems for this compound Fixation:

Buffer SystemTypical ConcentrationTypical pH RangeKey Characteristics
Sodium Cacodylate 0.1 M - 0.2 M6.4 - 7.4Good buffering capacity; stable and does not react with aldehydes or this compound. ox.ac.ukprotocols.io
Phosphate (B84403) 0.1 M5.8 - 8.0Physiologically relevant; can form precipitates with ions like calcium or uranyl salts used in subsequent staining steps. ox.ac.uknih.gov
Acetate-Veronal Not specified7.3 - 7.5Historically significant and shown to produce favorable fixation results. nih.govbiologists.com

The osmolarity of the fixative solution is another crucial parameter that must be carefully controlled. The buffer itself contributes to the total osmolarity of the fixative solution. An isotonic or slightly hypertonic solution is often preferred to prevent cell swelling or shrinkage during the fixation process. The concentration of this compound must be factored in when adjusting the final osmolarity of the working fixative solution. ou.edu

Post-fixation and Embedding Considerations

This compound is frequently employed as a secondary fixative (post-fixation) following primary fixation with an aldehyde, such as glutaraldehyde or formaldehyde. ox.ac.uknih.gov This dual-fixation strategy leverages the strengths of both types of fixatives. Aldehydes are excellent at cross-linking proteins, providing a stable structural scaffold, but they are ineffective at preserving lipids. em-grade.com this compound complements this by reacting with the double bonds of unsaturated fatty acids, thereby fixing lipids and lipid membranes and rendering them insoluble in the organic solvents used during dehydration and embedding. nih.govem-grade.comstainsfile.com This process is essential for the preservation and visualization of structures like the plasma membrane, mitochondria, and endoplasmic reticulum. stainsfile.com

The post-fixation procedure requires meticulous attention to detail to avoid artifacts. After primary fixation, it is imperative to thoroughly wash the tissue to remove any residual aldehydes. tandfonline.com Any remaining aldehyde can react with the this compound, leading to non-specific precipitation and background staining. Following the wash, the tissue is immersed in the buffered this compound solution.

After osmication, the specimen must be washed extensively again, often with running tap water or distilled water, to eliminate all unbound this compound. ox.ac.ukstainsfile.com Failure to remove free OsO₄ can result in the formation of black precipitates when the tissue is exposed to alcohols during the subsequent dehydration step. stainsfile.com

The final stage before sectioning is embedding the tissue in a resin, which provides the necessary support for ultrathin sectioning. The choice of embedding medium, typically an epoxy or acrylic resin, is dictated by the specific requirements of the study. The standard procedure involves:

Dehydration: The fixed tissue is passed through a graded series of ethanol or acetone (B3395972) to gradually remove all water. ox.ac.uk

Infiltration: The dehydrated tissue is then placed in a transitional solvent, such as propylene oxide, before being gradually infiltrated with the liquid resin. ox.ac.uk

Embedding and Polymerization: The infiltrated tissue is placed in a mold filled with fresh resin and heated in an oven to polymerize and harden the resin block.

It is important to note that some resins are incompatible with certain solvents; for instance, many plastics dissolve in acetone, necessitating the use of ethanol for dehydration and resin-ethanol mixtures for infiltration. ox.ac.uk

Typical Workflow for this compound Post-fixation and Embedding:

StepProcedurePurpose
1. Primary Fixation Immersion in buffered aldehyde solution (e.g., 2.5% glutaraldehyde).Cross-link proteins and stabilize the overall structure.
2. Washing Rinse thoroughly with buffer (e.g., 0.1 M sodium cacodylate).Remove excess primary fixative.
3. Post-fixation Immerse in 1-2% buffered this compound for 1-2 hours. ox.ac.uktandfonline.comFix lipids and enhance contrast.
4. Washing Rinse thoroughly with distilled water. ox.ac.ukRemove unbound this compound to prevent precipitation.
5. Dehydration Pass through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).Remove water from the tissue.
6. Infiltration Infiltrate with a transitional solvent (e.g., propylene oxide) and then a resin-solvent mixture.Prepare tissue for embedding by replacing solvent with resin.
7. Embedding Place sample in pure resin in a mold.Encase the tissue in a solid block for sectioning.
8. Polymerization Heat the resin block in an oven (e.g., 70°C for 24 hours). researchgate.netHarden the resin for sectioning.

This systematic process ensures that the ultrastructural details of the cell, particularly its lipid components, are well-preserved for subsequent analysis in advanced imaging and structural biology.

Osmium Tetroxide As a Chemical Probe in Biomolecular Studies

Probing of Nucleic Acid Structures

Osmium tetroxide has been instrumental in elucidating the higher-order structures of both RNA and DNA. The reactivity of OsO₄ with the bases of nucleic acids is highly sensitive to their local conformation, making it an excellent tool for identifying regions that are not in a standard double-helical conformation.

This compound Modification of RNA Tertiary Structure

The application of this compound has been extended to the study of RNA, providing a method to probe its complex three-dimensional structures in solution. nih.gov This technique is particularly useful for understanding the architecture of structured RNAs, such as riboswitches and transfer RNAs (tRNAs). nih.gov

This compound predominantly reacts with uracil (B121893) bases in RNA. nih.gov This reaction targets the 5-6 double bond of the uracil ring, which is susceptible to oxidation. nih.govresearchgate.net However, this modification only occurs when the uracil base is conformationally exposed on the surface of the RNA molecule and not involved in base-pairing or stacking interactions within a helical region. nih.govnih.gov The presence of a pyridine (B92270) ligand enhances the reaction, forming an osmium-pyridine adduct. nih.govresearchgate.net This selective reactivity allows for the identification of uracils located in loops, bulges, and other non-helical regions, providing a map of the RNA's tertiary structure. nih.gov The sites of modification can be detected through primer extension, where reverse transcriptase terminates at the adducted base. nih.govresearchgate.net

Research Finding: Studies on various structured RNAs, including the M-box riboswitch, glycine (B1666218) riboswitch, and tRNAAsp, have demonstrated that OsO₄ primarily modifies uracil nucleotides. nih.gov The accessibility of the 5-6 double bond of uracil to the this compound probe is a key determinant of its reactivity and serves as a diagnostic for the tertiary folding of the RNA structure. nih.gov

A significant application of this compound probing is the detection of conformational changes in RNA that are induced by the binding of ligands, such as small molecules or metal ions. nih.gov These changes are often fundamental to the regulatory function of RNAs like riboswitches.

By comparing the OsO₄ modification pattern of an RNA in the presence and absence of its specific ligand, researchers can identify regions that undergo structural rearrangement upon ligand binding. nih.gov An increase or decrease in the reactivity of specific uracil residues indicates a change in their local environment, such as becoming more exposed or buried within the structure. nih.govresearchgate.net

Research Finding: In studies of the M-box and glycine riboswitches, titration with their respective ligands (magnesium and glycine) resulted in distinct changes in the this compound modification pattern. nih.gov For the M-box riboswitch, the reactivity of nucleotides at the helical junction changed significantly with increasing magnesium concentration, consistent with a conformational transition to a more compact structure. researchgate.net These findings validate this compound as a reliable probe for monitoring ligand-driven RNA conformational changes in solution. nih.gov

Modification of Unstacked Thymine (B56734) Bases in DNA

In the context of DNA, this compound is a highly sensitive probe for non-B-form DNA structures. Its reactivity is primarily directed towards thymine residues, the DNA analog of uracil. springernature.com

Modification of Unstacked Thymine Bases in DNA

This compound preferentially modifies thymine bases that are unstacked from the helical core of the DNA. springernature.comresearchgate.net In a standard B-DNA double helix, the C5-C6 double bond of thymine, located in the major groove, is generally inaccessible to the bulky osmium probe. oup.com However, structural distortions that lead to the unstacking of thymine bases expose this bond, making it susceptible to modification by OsO₄. springernature.comresearchgate.net Such unstacking can occur in various situations, including single-stranded regions, bent DNA, or overwound DNA. springernature.comresearchgate.net

Detection of Specific DNA Structural States (e.g., Junctions, Mismatches)

The selective reactivity of this compound with unstacked thymines makes it an invaluable tool for identifying and characterizing a variety of specific DNA structural states. These include:

Helical Junctions: The points where different helical forms of DNA meet, such as B-Z junctions, can contain distorted base pairs that are reactive to this compound. nih.gov

Cruciform Loops: Inverted repeat sequences in supercoiled DNA can extrude to form cruciform structures with single-stranded loops, the thymines of which are readily modified by OsO₄. researchgate.net

Base Mismatches and Bulges: Imperfections in the DNA double helix, such as mismatched or bulged bases, create local distortions that increase the accessibility of thymines to this compound. nih.govresearchgate.net

Supercoiled DNA: The torsional stress in negatively supercoiled DNA can lead to localized unwinding and the formation of non-B-DNA structures, which can be detected by their hyper-reactivity to OsO₄. nih.gov

Research Finding: The reactivity of cytosine and thymine in single-base-pair mismatches with this compound has been systematically examined. researchgate.net This has proven useful in the study of mutations. Furthermore, this compound has been successfully used to probe DNA structure directly within bacterial cells, demonstrating the presence of structural distortions at junctions between right-handed B-DNA and left-handed Z-DNA. nih.gov

Toxicological Research and Safety Protocols for Osmium Tetroxide

Mechanistic Studies of Osmium Tetroxide Toxicity

The toxicity of this compound stems from its potent oxidizing properties. It is an indiscriminate oxidizer, reacting readily with a wide range of biological molecules. uthsc.eduem-grade.com The primary mechanism of its toxic action involves the oxidation of cellular components, particularly lipids and proteins.

In biological systems, OsO₄ is reduced to lower oxidation states of osmium, primarily the less hazardous osmium dioxide (OsO₂), which is a black, insoluble solid. conncoll.edu This reaction is responsible for its utility as a fixative and stain in electron microscopy, as it cross-links lipids and deposits electron-dense osmium metal, providing contrast to cell membranes. ucla.edu However, this same reactivity is what underlies its toxicity. By reacting with the unsaturated fatty acids in cell membranes, OsO₄ disrupts membrane integrity and function. ucla.edu

This non-specific reactivity leads to cellular damage and necrosis. Direct contact with tissues results in a chemical burn, and the deposition of black osmium dioxide is often visible. conncoll.edu Inhalation, a primary route of exposure due to the compound's volatility, can cause severe damage to the respiratory tract. purdue.edustanford.edu Chronic exposure may lead to the accumulation of osmium compounds in organs such as the liver and kidneys, potentially causing organ damage. purdue.eduumich.edu While some studies have pointed to a potential for DNA damage, this compound has not been classified as a human carcinogen. ucla.eduumich.edu

Risk Assessment and Exposure Pathways in Laboratory Settings

A thorough risk assessment is critical before handling this compound. The primary exposure pathways in a laboratory are inhalation of its volatile vapor and direct contact with the eyes and skin. uthsc.educonncoll.eduyale.edu The solid form readily sublimes at room temperature, meaning that even sealed containers can release hazardous vapors if not stored and handled properly. purdue.edustanford.edu

Symptoms of acute exposure can be delayed for several hours. purdue.edu Initial signs of exposure to low vapor concentrations include irritation of the eyes, nose, and throat. uthsc.edustanford.edu This can progress to lacrimation (tearing), a gritty feeling in the eyes, and visual disturbances, such as seeing halos around lights. uthsc.edu Higher concentrations can cause severe chemical burns to the eyes, potentially leading to permanent corneal damage and blindness, as well as severe respiratory tract damage, including pulmonary edema, which can be fatal. purdue.eduyale.edudartmouth.edu Skin contact can cause dermatitis and severe chemical burns. purdue.edu

Regulatory bodies have established strict occupational exposure limits (OELs) to protect laboratory personnel. These limits are typically very low due to the high toxicity of the compound.

AgencyTWA (8-hour)STEL (15-minute)
OSHA (PEL) 0.002 mg/m³-
NIOSH (REL) 0.002 mg/m³ (0.0002 ppm)0.006 mg/m³ (0.0006 ppm)
ACGIH (TLV) 0.0016 mg/m³ (0.0002 ppm)0.0047 mg/m³ (0.0006 ppm)
Data sourced from NIOSH, OSHA, and ACGIH documents. conncoll.edudartmouth.eduk-state.edubu.edu

The Immediately Dangerous to Life or Health (IDLH) concentration is set at 1 mg/m³ as Os, based on human toxicity data. columbia.edu

Spill Management and Emergency Response Protocols

Emergency procedures must be established and understood by all personnel before working with this compound. An eyewash station and safety shower must be accessible and unobstructed. yale.edu

Personnel Exposure:

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing while flushing. Seek immediate medical attention. conncoll.eduyale.edu

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. conncoll.eduyale.edu

Inhalation: Move the individual to fresh air immediately and seek medical attention. conncoll.edu

Spill Cleanup:

Small Spills (<2 mL) inside a fume hood: Trained laboratory personnel may clean up small spills. The spill should be covered with an absorbent material like kitty litter or vermiculite (B1170534) that has been soaked in corn oil. k-state.eduharvard.edu The corn oil reacts with the OsO₄, turning black. harvard.edu The absorbed material should then be carefully collected into a sealed container for hazardous waste disposal. k-state.edu The area is then decontaminated with an aqueous solution of sodium sulfite (B76179) or sodium sulfide (B99878). k-state.edu

Large Spills (>2 mL) or any spill outside a fume hood: The area must be evacuated immediately. conncoll.educolumbia.edu Post a warning sign on the door, and contact the institution's emergency response team (e.g., Environmental Health & Safety). conncoll.educolumbia.edu

Deactivation and Waste Management Strategies

All materials contaminated with this compound, including the neutralized product, used PPE, and empty containers, must be disposed of as hazardous waste. uthsc.edubu.edu OsO₄ is a P-listed chemical, meaning even the empty containers are considered acutely hazardous waste. bu.edu

Deactivation/Neutralization: Before disposal, this compound solutions and contaminated materials should be neutralized to reduce their hazard. conncoll.edu This must be done in a chemical fume hood. uthsc.edu

Corn Oil: A common and effective method is to use vegetable oil, preferably corn oil due to its high content of unsaturated double bonds. uthsc.eduem-grade.comconncoll.edu A 2% OsO₄ solution can be neutralized by adding at least twice its volume of corn oil. conncoll.eduemsdiasum.com The mixture is allowed to sit until the oil turns completely black, indicating the reduction of OsO₄. emsdiasum.comem-grade.com To verify complete neutralization, a piece of filter paper soaked in corn oil can be held over the solution; if the paper blackens, more corn oil is needed. uthsc.eduharvard.edu

Sodium Sulfite/Sulfide: Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium sulfide (Na₂S) can also be used to reduce OsO₄ to less hazardous forms, such as osmium dioxide. uthsc.educonncoll.eduharvard.edu

Waste Disposal:

All neutralized solutions and contaminated solid waste (gloves, absorbent pads, pipette tips, etc.) must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container. uthsc.eduk-state.edu

Waste containers should be made of glass, as OsO₄ can penetrate plastics. bu.eduharvard.edu

The waste must be managed according to institutional and regulatory guidelines for hazardous waste disposal. purdue.eduemsdiasum.com

Hazardous Waste Classification and Disposal Procedures

Due to its high toxicity and reactivity, all waste containing this compound, including neutralized solutions and contaminated materials, must be managed as hazardous waste. uthsc.eduem-grade.com

Hazardous Waste Classification:

The United States Environmental Protection Agency (EPA) classifies this compound as a P-listed hazardous waste. bu.edu Specifically, it is assigned the EPA hazardous waste code P087 . suweb.siteutexas.edu P-listed wastes are acutely hazardous commercial chemical products. This classification mandates stringent disposal protocols for the chemical in its pure form, as well as for any materials, such as gloves, pipette tips, and empty containers, that are contaminated with it. uthsc.edubu.edu The waste is generally characterized as both corrosive and toxic. harvard.eduem-grade.com

Disposal Procedures:

The disposal of this compound waste must follow specific institutional and regulatory guidelines. Key procedures include:

Segregation: this compound waste must be segregated from other chemical waste streams and collected in a dedicated, clearly labeled container. uthsc.edubu.edu

Containment: Waste should be stored in sealed, puncture-proof glass containers to prevent leakage and because OsO₄ vapors can penetrate plastics. harvard.edubu.edu These containers must be kept closed when not in use. uthsc.edu

Labeling: Each waste container must be affixed with a hazardous waste label that clearly identifies the contents as "this compound" and includes the P087 waste code. uthsc.eduk-state.edu

Decontamination of Materials: All laboratory equipment, including glassware and work surfaces, that has been in contact with OsO₄ must be decontaminated, typically by rinsing with corn oil or a sodium sulfite solution, before being removed from a chemical fume hood. harvard.educonncoll.edu

Collection of Contaminated Items: All materials used during work with this compound, such as personal protective equipment (PPE), absorbent pads, and disposable plasticware, are considered hazardous waste and must be collected for disposal. uthsc.edubu.edu Even the empty original containers of this compound are treated as hazardous waste and must not be discarded as regular trash. uthsc.eduk-state.edu

Pickup and Disposal: The sealed and labeled hazardous waste containers are to be collected by authorized hazardous waste management personnel for final disposal in accordance with institutional and national regulations. uthsc.eduk-state.edu Under no circumstances should this compound or its neutralized solutions be disposed of down the sink. uthsc.edu

The following table provides a summary of disposal guidelines:

Waste Type Container Treatment before Disposal Disposal Classification
OsO₄ Solutions Sealed glass container Neutralize with corn oil or sodium sulfite Hazardous Waste (P087)
Contaminated Labware N/A Rinse/dip in corn oil or sodium sulfite solution N/A (after decontamination)
Contaminated PPE/Debris Puncture-proof, sealed container Place in container Hazardous Waste (P087)
Empty OsO₄ Containers Original container, sealed None Hazardous Waste (P087)

Analytical Methodologies for Osmium Tetroxide Detection and Quantification

Spectrophotometric and Spectroscopic Techniques

Spectrophotometric and spectroscopic methods are widely employed for osmium determination. These techniques often rely on the catalytic properties of OsO₄ or the formation of colored complexes.

Ultraviolet (UV) spectrophotometry can be used for the determination of milligram quantities of osmium. osti.gov This method involves the oxidation of osmium to its octavalent state to form osmium tetroxide, which is then selectively extracted with a solvent like chloroform. The resulting solution exhibits a series of absorption bands in the UV spectrum. osti.govunt.edu

Kinetic-catalytic spectrophotometry offers high sensitivity for trace amounts of Os(VIII). nih.gov These methods are based on the catalytic effect of osmium on various chemical reactions, such as the oxidation of organic compounds like carminic acid by hydrogen peroxide or the oxidation of gallocyanine (B75355) by bromate. nih.govnih.gov The reaction rate, monitored by the change in absorbance over time, is proportional to the concentration of the osmium catalyst. nih.gov

Other reagents used for the spectrophotometric determination of osmium include p-methylphenylthiourea, which forms a colored complex with Os(VIII) in a perchloric acid medium, and various hydrazones. jmaterenvironsci.comresearchgate.net While effective, some spectrophotometric methods can be limited by interferences from other metal ions or the instability of the colored complexes. researchgate.net

Atomic emission and absorption techniques have also been investigated. This compound provides higher sensitivity in atomic emission spectroscopy in acidic samples compared to its lower oxidation states. pjoes.com Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) sensitivity can be significantly increased by introducing osmium into the plasma as gaseous OsO₄. pjoes.com However, atomic absorption methods generally show poor detectability for osmium. nih.gov X-ray fluorescence is another spectroscopic technique that allows for the non-destructive detection of osmium in various samples, including biological ones, irrespective of its chemical state. pjoes.com

Table 1: Comparison of Spectrophotometric Methods for Osmium Determination

This table is interactive. You can sort and filter the data.

MethodPrincipleReagent(s)Detection LimitKey Findings & Ref.
UV Spectrophotometry Extraction of OsO₄ and measurement of UV absorbance.Chloroform0.4 - 3.3 mgEffective for milligram quantities; peak absorbancies at 282, 289, 297, 304, and 312 mµ. osti.gov
Kinetic-Catalytic Catalytic effect of Os(VIII) on an oxidation reaction.Gallocyanine, Bromate0.01 ng/mLHigh sensitivity; reaction monitored by decreasing absorbance at 620 nm. nih.gov
Kinetic-Catalytic Catalytic effect of Os(VIII) on an oxidation reaction.Carminic Acid, Hydrogen PeroxideTrace amountsWidely used kinetic method; based on catalytic properties of osmium. nih.gov
Extractive Spectrophotometry Formation of a colored complex with a chromogenic reagent.p-methylphenylthiourea (PMPT)0.044 µg/mLRapid solvent extraction method; allows for sequential separation from palladium and platinum. jmaterenvironsci.com
Derivative Spectrophotometry Analysis of third-order derivative spectra.-Not specifiedCan distinguish between Os(VIII) and Os(IV) in chloride solutions. pjoes.comjmaterenvironsci.com

Electrochemical Methods for Osmium Species Determination

Electrochemical techniques provide sensitive and reproducible methods for the determination of osmium species. Voltammetry, in particular, has been extensively studied for this purpose.

Cyclic voltammetry and square-wave voltammetry are effective for determining osmium concentrations as low as 5 x 10⁻¹⁰ mol·L⁻¹. pjoes.com These methods often involve the electrochemical reduction or oxidation of osmium complexes at an electrode surface. For instance, adducts of single-stranded DNA with this compound 2,2'-bipyridine (B1663995) (DNA-Os,bipy) have been studied using cyclic voltammetry at mercury electrodes, producing multiple redox couples. nih.govresearchgate.net Adsorptive stripping square-wave voltammetry of these adducts offers high sensitivity, reaching the parts-per-billion (ppb) range. nih.govresearchgate.net

Potentiometric methods have also been developed. One such method involves the reduction of Os(VIII) to its metallic state by arsenite, with the excess arsenite being back-titrated. pjoes.com Another rapid potentiometric method uses the titration of liberated iodide against mercury(II) with a silver amalgam indicator electrode, achieving a detection limit of 3 x 10⁻⁸ mol·L⁻¹. pjoes.com

This compound complexes with ligands like 2,2'-bipyridine are frequently used as electroactive labels for DNA and oligonucleotides. nih.govnih.gov The voltammetric signals from these osmium labels, often detected at gold or carbon electrodes, allow for the sensitive detection of specific DNA sequences, such as those from polymerase chain reaction (PCR) products. researchgate.netnih.gov The electrochemical signal is typically generated upon hybridization of the osmium-labeled DNA with a complementary probe strand immobilized on the electrode. researchgate.netnih.gov

Table 2: Overview of Electrochemical Methods for Osmium Determination

This table is interactive. You can sort and filter the data.

TechniquePrincipleElectrodeDetection LimitApplication & Ref.
Linear Sweep Voltammetry Voltammetric determination of OsO₄.Not specified5 x 10⁻¹⁰ mol·L⁻¹Good reproducibility and linear dynamic range. pjoes.com
Square Wave Voltammetry Voltammetric determination of OsO₄.Not specified< 5 x 10⁻¹⁰ mol·L⁻¹Higher sensitivity than linear sweep, but narrower dynamic range. pjoes.com
Cyclic Voltammetry Study of redox couples of DNA-Os,bipy adducts.MercuryNot specifiedIdentifies multiple redox peaks for DNA-Os,bipy adducts. nih.govresearchgate.net
Adsorptive Stripping Square-Wave Voltammetry Analysis of DNA-Os,bipy adducts at low concentrations.Mercuryppb rangeOffers high sensitivity for analyzing DNA labeled with osmium complexes. nih.govresearchgate.net
Potentiometry Titration of iodide liberated after a series of redox reactions involving Os(VIII).Silver amalgam3 x 10⁻⁸ mol·L⁻¹A sensitive and selective method, avoiding common spectrophotometric interferences. pjoes.com
Hybridization Assay Detection of voltammetric signals from OsO₄-labeled PCR products.Gold7.5 nmol/L targetSpecific detection of PCR products via hybridization with immobilized probes. nih.govresearchgate.net

Chromatographic and Separation Techniques

Chromatographic methods are vital for the separation of osmium from complex sample matrices and other platinum group metals before its quantification.

Reversed-phase extraction chromatography (RPEC) is a versatile technique for separating trace levels of osmium. niscpr.res.in One method uses N-n-octylaniline as a stationary phase on a silica (B1680970) gel support to quantitatively extract Os(VIII) from a hydrochloric acid medium. The osmium can then be eluted and determined spectrophotometrically. niscpr.res.in Other studies have used paper chromatography with tributyl phosphate (B84403) as the stationary phase to separate different osmium chloride complexes. researchgate.net

Gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) are particularly useful in the analysis of reaction products of this compound with lipids. nih.govpsu.edu For instance, after reacting OsO₄ with methyl oleate, TLC on silicic acid plates can be used to isolate and purify the resulting osmium derivative, bis(methyl 9,10-dihydroxystearate)osmate. psu.edu The purified product can then be further analyzed by GLC. psu.edu

Solvent extraction is a fundamental separation technique often used prior to analysis or as part of a larger scheme. This compound can be extracted from acidified solutions using organic solvents such as carbon tetrachloride or benzene. google.com A two-phase system consisting of sulfuric acid, sodium chlorate, and tributyl phosphate has been developed to selectively dissolve and separate osmium from ruthenium. In this system, the tributyl phosphate phase extracts the volatile OsO₄, preventing its loss. tandfonline.com

Table 3: Chromatographic and Separation Techniques for Osmium

This table is interactive. You can sort and filter the data.

TechniqueStationary PhaseMobile/Eluting PhaseApplicationReference
Reverse Phase Extraction Chromatography (RPEC) N-n-octylaniline on silica gel5.5 M Hydrochloric AcidSeparation of trace Os(VIII) from acidic solutions. niscpr.res.in
Paper Chromatography Tributyl phosphateHydrochloric AcidSeparation of osmium and ruthenium chloride complexes. researchgate.net
Thin-Layer Chromatography (TLC) Silicic acid or celluloseHeptane, Chloroform, MethanolPurification of osmium-lipid reaction products. nih.govpsu.edu
Gas-Liquid Chromatography (GLC) Ethylene glycol succinate (B1194679) or SE-30-Analysis of fatty acid methyl esters and their osmium derivatives. psu.edu
Solvent Extraction -Carbon tetrachloride, BenzeneExtraction of OsO₄ from acidified aqueous solutions. google.com
Two-Phase Dissolution/Extraction -Tributyl Phosphate (organic phase)Selective separation of osmium from ruthenium metal mixtures. tandfonline.com

Advanced Techniques for Environmental and Biological Monitoring

The detection of osmium at very low concentrations in environmental and biological samples requires highly sensitive, advanced analytical techniques. The volatile nature of OsO₄ and the multiplicity of osmium oxidation states present significant challenges, particularly in aqueous samples like seawater. nih.govgeotraces.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining osmium concentrations and isotopic ratios at trace and ultra-trace levels. geotraces.org However, accurate analysis of osmium in seawater has proven difficult, with early methods struggling to achieve equilibrium between the sample and the isotopic tracer. geotraces.org More recent methods involve high-temperature oxidation steps to ensure complete sample-spike equilibration before analysis. researchgate.net

For biological monitoring, especially at the cellular and subcellular level, electron microscopy techniques combined with spectroscopy are invaluable. This compound is a common fixative and staining agent in electron microscopy because it binds to lipids, enhancing contrast. wikipedia.org Electron Spectroscopic Imaging (ESI) and Electron Energy Loss Spectroscopy (EELS) can be used to detect and map the distribution of elements, including osmium and others like iron, within cellular structures. nih.gov Studies have shown that using OsO₄ in the fixation protocol enhances image quality and does not interfere with the ESI or EELS signals of iron. nih.gov

X-ray Photoelectron Spectroscopy (XPS) has been used to study the chemical nature of OsO₄ fixation. This technique can determine the oxidation states of osmium in biological preparations, revealing that OsO₄ initially reacts with unsaturated lipids to form Os(VI) derivatives, which are subsequently reduced to Os(IV) and Os(III) species during sample processing. nih.gov

Table 4: Advanced Analytical Techniques for Osmium Monitoring

This table is interactive. You can sort and filter the data.

TechniqueSample TypePrincipleKey FindingsReference
ICP-MS Seawater, GroundwaterHighly sensitive elemental and isotopic analysis.Requires high-temperature oxidation for accurate quantification in complex aqueous matrices. geotraces.orgresearchgate.net
X-ray Fluorescence Biological samplesNon-destructive elemental analysis.Can detect osmium without chemical extraction and is independent of the chemical state. pjoes.com
ESI and EELS Biological cells (e.g., macrophages)Elemental mapping at the ultrastructural level.OsO₄ fixation enhances image quality without interfering with the detection of other elements like iron. nih.gov
X-ray Photoelectron Spectroscopy (XPS) Biological membranes (e.g., erythrocyte ghosts)Determination of elemental oxidation states at a surface.Revealed that osmium exists in a mixture of Os(VI), Os(IV), and Os(III) states in fixed tissues. nih.gov

Emerging Research and Future Directions

Osmium Complexes in Medicinal Chemistry

The unique chemical reactivity of osmium complexes, which can be finely adjusted by altering the osmium's oxidation state, ligands, and coordination geometry, has opened up a wide array of potential biological and medical applications. researchgate.netrsc.org Initially overshadowed by platinum and ruthenium compounds, osmium-based agents are now being recognized for their potent biological activities and novel mechanisms of action, overcoming some of the limitations of existing metallodrugs. nih.govnih.gov

Biological Applications of Osmium(IV) Complexes

Osmium in the +4 oxidation state also presents significant opportunities for biological applications. spuvvn.edu Researchers have synthesized and characterized a series of Os(IV) complexes with ligands containing pyrazole (B372694) nuclei. researchgate.nettandfonline.comscispace.com These complexes have been assigned an octahedral geometry around the osmium(IV) center. spuvvn.edu

The biological potential of these Os(IV) complexes has been evaluated through various in vitro and in vivo studies:

DNA Interaction Studies: The ability of Os(IV) complexes to interact with DNA is a key area of investigation. spuvvn.edutandfonline.com Techniques such as absorption titration, viscosity measurements, and fluorescence spectroscopy are used to study these interactions. researchgate.nettandfonline.com Molecular docking studies provide theoretical insight into the binding modes. spuvvn.eduresearchgate.net The binding constants (Kb) for some pyrazole-based Os(IV) complexes with DNA were found to be in the range of 0.51–3.13 × 10⁵ M⁻¹. researchgate.net

DNA Cleavage: Gel electrophoresis assays have demonstrated that some Os(IV) complexes can effectively cleave plasmid DNA, indicating their potential as nuclease agents. spuvvn.edu

Antimicrobial and Cytotoxic Activity: These complexes have been screened for their antimicrobial activity against various pathogens and have shown good antibacterial properties. spuvvn.edu Furthermore, their cytotoxicity has been assessed using methods like the brine shrimp lethality bioassay and against cell lines such as Schizosaccharomyces pombe and human lung cancer cells (A549). spuvvn.eduresearchgate.netscispace.com

Osmium-Based Materials Science Applications

The unique electronic and photophysical properties of osmium and its oxides are being exploited in the development of advanced materials for various technological applications, including sensors, actuators, and energy systems. sciencepublishinggroup.com

Sensor and Actuator Technologies

Osmium complexes are particularly attractive for luminescence-based sensing applications. researchgate.net They exhibit longer wavelength absorptions and emissions compared to analogous ruthenium and rhenium complexes, which allows for the use of inexpensive excitation sources and minimizes interference from autofluorescence in biological samples. researchgate.net A series of water-soluble osmium complexes have been shown to be suitable for use in hydrogel-based sensors, for applications such as monitoring relative humidity. researchgate.net A key advantage of some of these complexes is their minimal quenching by oxygen, making them well-suited for applications where oxygen concentration may vary. researchgate.net

Osmium nanoparticles (NPs) are also emerging as promising materials for sensing. europa.eu Hybrid films composed of reduced graphene oxide (rGO) and osmium NPs have been developed for the electrochemical detection of rhodamine B, a pollutant from the textile industry. cens.res.in Sensor arrays based on tungsten oxide nanowires decorated with osmium oxide nanoparticles have demonstrated the ability to discriminate and quantify gases like nitrogen dioxide, hydrogen, and ethanol. nih.gov

In the field of actuators, which are materials that change shape in response to an external stimulus, hydrogel-based systems are common. nih.gov The incorporation of osmium-based redox complexes into materials like carbon nanofibers is an area of research for developing new electro-responsive materials that could function as actuators. missouristate.edu

Perovskite Structured Osmium Oxides in Photovoltaics and Electrochemical Systems

Perovskite oxides, which have the general chemical formula ABO₃, are a class of materials studied extensively for their diverse electronic and ionic properties. samaterials.comamericanelements.comresearchgate.netmdpi.com While not all oxides are electrically conductive, certain perovskite-structured oxides exhibit electronic conductivity, making them suitable for applications in the cathodes of solid oxide fuel cells (SOFCs) and oxygen generation systems. samaterials.comamericanelements.comamericanelements.com These materials are typically insoluble in water and extremely stable, which is beneficial for applications in ceramics and electrochemical devices. samaterials.comamericanelements.com

The general perovskite structure consists of a network of corner-sharing BO₆ octahedra, with the larger 'A' cation occupying the cavity in between. mdpi.com This structural flexibility allows for a vast number of possible chemical compositions. researchgate.net Double perovskites (A₂BB'O₆), where two different cations occupy the 'B' site, offer even greater compositional and structural flexibility, which is being explored for applications in supercapacitors and as electrocatalysts for the oxygen evolution reaction (OER). rsc.org

In the context of osmium, double perovskites such as Ba₂Na₁₋ₓCaₓOsO₆ have been studied to understand their complex electronic structures. acs.org The doping of metal oxides with osmium is also a strategy being explored to enhance catalytic activity for potential use in electronic conductors. google.com While lead halide perovskites have dominated research in photovoltaics, the exploration of osmium-containing oxides and double perovskites opens new avenues for developing stable and efficient materials for solar cells and other electrochemical systems. acs.orgalfa-chemistry.com

Computational and Theoretical Modeling in Osmium Tetroxide Chemistry

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving this compound and for understanding the properties of its complexes. sciencepublishinggroup.comresearchgate.net These theoretical studies provide detailed insights into electronic structures, energetics, and reaction intermediates that can be difficult to obtain experimentally. researchgate.net

One of the most studied reactions is the dihydroxylation of alkenes by this compound. DFT calculations have been instrumental in distinguishing between different proposed mechanisms. researchgate.net For example, calculations have supported a [3+2] cycloaddition mechanism for the initial reaction between OsO₄ and an olefin, rather than a [2+2] pathway leading to an osmaoxetane intermediate. researchgate.netsoton.ac.uk

Theoretical modeling has also been applied to:

Oxidative Cyclization: The mechanism of the OsO₄-catalyzed oxidative cyclization of 1,5-dienes has been investigated using DFT calculations. nih.gov These studies help to explain the observed stereoselectivity of the products. nih.gov Further computational work has clarified the role of co-oxidants and acids in the catalytic cycle, showing how they influence whether the reaction proceeds via oxidative cyclization or a competing dihydroxylation pathway. soton.ac.uk

C-H Bond Activation: The mechanism of C(sp³)–H bond hydroxylation by carboxylate adducts of OsO₄ has been proposed based on a combination of kinetic data and DFT calculations. rsc.org The modeling suggests a stepwise mechanism involving hydrogen atom abstraction followed by radical rebound. rsc.org

Aqueous Chemistry of Anticancer Complexes: DFT has been used to study the hydrolysis and dimerization of half-sandwich Os(II) arene anticancer complexes in aqueous solution. rsc.org These calculations provide insights into the activation barriers and reaction energies, helping to understand the stability and reactivity of these potential drugs in a biological environment. rsc.org

Spectroscopic Properties: Theoretical methods are used to investigate the electronic and spectroscopic properties of osmium complexes. researchgate.net Time-dependent DFT (TD-DFT) can model absorption and emission spectra, including the effects of spin-orbit coupling, which is particularly important for heavy elements like osmium and is crucial for understanding their application in areas like dye-sensitized solar cells. acs.org

Non-covalent Interactions: Computational studies have been used to characterize "osme bonds," a type of σ-hole interaction involving osmium. mdpi.com These theoretical models help to demonstrate the existence and importance of these non-covalent forces in the solid-state structures of osmium complexes. mdpi.com

Surface Chemistry: DFT calculations complement experimental data in studying the chemistry of single-site osmium catalysts on oxide supports like MgO. osti.gov These models help to elucidate the structures of surface species and their reactivity in catalytic processes such as CO oxidation. osti.gov

By providing a molecular-level understanding, computational and theoretical modeling plays a critical role in guiding the rational design of new osmium-based catalysts, drugs, and materials. sciencepublishinggroup.comrsc.org

Data Tables

Table 1: Investigated Osmium Complexes for Anti-Cancer Applications This table is interactive. Click on headers to sort.

Complex Class Example Compound/Structure Investigated Cancer Cell Lines Observed Mechanism of Action Reference
Organo-Osmium(II) Arene [Os(η⁶-p-cym)(5-OEt-pyridylazo-phenyl))I]⁺ MCF-7 (Human Breast Cancer) Activation by GSH, ROS generation nih.gov
Organo-Osmium(II) Arene [Os(η⁶-p-cym)(azopyridine)Cl] A549 (Non-small cell lung) Mitochondria-mediated apoptosis, S-phase arrest stmjournals.com
Cyclometalated Osmium Osmium equivalents of Ru cyclometalated compounds 60 cancer cell lines (NCI-60 panel) Endoplasmic reticulum stress pathway rsc.org
Polypyridyl Osmium(II) General Polypyridyl Os(II) structures Not specified Photosensitizers for Photodynamic Therapy (PDT) researchgate.netrsc.org

Table 2: Applications of Osmium-Based Materials This table is interactive. Click on headers to sort.

Material Type Specific Example Application Area Key Property/Function Reference
Luminescent Complex [Os(bpy)₂(sulf-dpp)]Cl₂ Sensors (Humidity) Luminescence, Minimal oxygen quenching researchgate.net
Nanoparticle Hybrid rGO-Osmium Nanoparticles Sensors (Electrochemical) Electrocatalytic activity towards rhodamine B cens.res.in
Nanoparticle Decorated Oxide Osmium oxide on Tungsten oxide nanowires Sensors (Gas) Gas discrimination (NO₂, H₂, ethanol) nih.gov
Perovskite Oxide General ABO₃ structures Electrochemical Systems (SOFC) Electronic conductivity, Stability samaterials.comamericanelements.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for elucidating the complex reaction mechanisms involving this compound. DFT calculations provide detailed insights into the electronic structure and energetics of transition states and intermediates, which are often difficult to characterize experimentally.

One significant area of research is the oxidative cyclization of 1,5-dienes catalyzed by this compound to form tetrahydrofuran (B95107) diols (THF-diols), which are important structural motifs in many bioactive natural products. wikipedia.org DFT studies have explored the mechanism of this reaction, highlighting a framework built around two key steps: the initial osmylation of an alkene and the subsequent cyclization. wikipedia.org Calculations have shown that the presence of a strong acid is crucial for promoting the cyclization of the intermediate Os(VI) dioxoglycolate. wikipedia.org In the absence of acid, reoxidation to an Os(VIII) trioxoglycolate is more likely, which then favors a second dihydroxylation reaction rather than cyclization. wikipedia.org These theoretical findings are consistent with experimental results. wikipedia.org

DFT has also been employed to understand the C-H bond activation of alkanes and arenes by this compound. Studies on the hydroxylation of nitroarenes using OsO₄ in a basic solvent mixture revealed a mechanism involving the nucleophilic addition of an anionic metal-oxo species to the arene, followed by a hydride transfer. fishersci.comfishersci.fiwikipedia.org This proposed mechanism differs from the standard [3+2] cycloaddition pathway often invoked for OsO₄ oxidations. fishersci.comfishersci.fiwikipedia.org Similarly, for alkane hydroxylation, DFT calculations, combined with kinetic studies, support a stepwise mechanism involving rate-limiting hydrogen atom abstraction by an oxido group, followed by the rebound of the resulting alkyl radical to another oxido group on the osmium center. fishersci.cawikipedia.org

The influence of external ligands on the reactivity of OsO₄ has also been a focus of theoretical studies. The addition of halide or carboxylate anions forms adducts that can be isolated and characterized. fishersci.cawikipedia.org DFT calculations on these adducts show a distortion of the osmium center from a tetrahedral to a trigonal bipyramidal geometry, which correlates with enhanced reactivity in C-H bond oxidation. fishersci.cawikipedia.org

Table 1: Selected DFT Studies on this compound Reaction Mechanisms

Reaction TypeSystem StudiedKey DFT FindingsReferences
Oxidative CyclizationOsO₄/NMO with 1,5-dienesAcid promotes cyclization of Os(VI) intermediate; without acid, dihydroxylation is favored. wikipedia.org
C-H HydroxylationOsO₄ with nitroarenes in basic solventMechanism is a stepwise nucleophilic addition and hydride transfer, not a [3+2] cycloaddition. fishersci.comfishersci.fiwikipedia.orgamericanelements.com
Alkane OxidationCarboxylate-adducts of OsO₄ with alkanesA stepwise mechanism involves two oxido groups: one for H-atom abstraction and one for oxygen atom donation. wikipedia.org
C-H Bond ActivationHalide-adducts of OsO₄ with substrates like xantheneReactivity is enhanced by adduct formation; mechanism involves rate-limiting benzylic hydrogen atom abstraction. fishersci.ca

Characterization of Osmium Complexes through Theoretical Approaches

Theoretical and computational methods are increasingly vital for the characterization of a wide range of osmium complexes. These approaches, particularly DFT and Time-Dependent DFT (TD-DFT), complement experimental techniques like X-ray crystallography, voltammetry, and UV-vis spectroscopy, providing deeper insights into the electronic structure, bonding, and excited-state dynamics of these compounds. nih.govnih.gov

Computational studies have been successfully used to predict the electrochemical and optical properties of osmium complexes. For a series of Os(IV) tetraaryl complexes, first-principles calculations based on DFT accurately predicted their redox potentials and optical gaps. nih.gov These calculations also helped to rationalize trends observed in experimental data, correlating them with substituent effects on the aryl ligands. nih.gov Similarly, for various Os(II) complexes containing bipyridine, phenanthroline, or terpyridine ligands, linear correlations have been established between experimental redox potentials, Hammett constants of substituents, and DFT-calculated energies. fishersci.nlfishersci.cafishersci.fi This demonstrates the predictive power of computational chemistry in tuning the properties of osmium complexes for specific applications. fishersci.nlfishersci.fi

Theoretical methods also elucidate the nature of bonding and molecular geometry. In studies of bis(terpyridine)osmium(II) and (III) complexes, DFT calculations of Os-N bond lengths were compared with experimental X-ray data, revealing the effects of the metal's oxidation state on the coordination geometry. fishersci.fi For a rare osmium complex with a terminal sulfide (B99878) ligand, NBO (Natural Bond Orbital) calculations confirmed a significant degree of double-bond character in the Os–S bond. fishersci.cathegoodscentscompany.com

Furthermore, computational studies are crucial for understanding the photophysical properties of luminescent osmium complexes. The excited-state dynamics of a dinuclear Os(II) complex, designed as a near-infrared imaging probe, were dissected using a combination of spectroscopic techniques and computational studies. nih.gov These calculations revealed that its NIR emission originates from a low-lying metal-to-ligand charge-transfer (³MLCT) state. nih.gov TD-DFT calculations have also been instrumental in interpreting the absorption spectra of Os(II)-terpyridine complexes and their interaction with anions, which induces remarkable changes in their optical properties. fishersci.nl

Table 2: Examples of Theoretical Characterization of Osmium Complexes

Osmium Complex TypeTheoretical Method(s)Properties InvestigatedKey FindingsReferences
Os(IV) TetraarylDFTRedox potentials, optical gaps, electronic structureDFT calculations accurately predict experimental properties and rationalize substituent effects. nih.gov
Os(II) PolypyridylDFT, TD-DFTRedox potentials, photophysical behavior, electronic structureLinear correlations exist between redox potentials, Hammett constants, and DFT energies. fishersci.nlfishersci.cafishersci.fi
Dinuclear Os(II)DFTExcited state dynamics, molecular structureNIR emission is due to a low-lying ³MLCT state; calculations modeled solvent effects. nih.gov
Os(VI) Terminal SulfideDFT, NBOBond character, molecular geometryNBO calculations confirmed significant Os=S double bond character. fishersci.cathegoodscentscompany.com

Sustainable Practices and Resource Recovery of Osmium

As one of the rarest stable elements, the sustainable use and recovery of osmium are of significant importance. fishersci.sefishersci.co.uk The high cost and toxicity associated with its most common volatile compound, this compound, further necessitate the development of robust recycling and green chemistry practices. wikipedia.orgiarc.fr

Recovery of Osmium from Residual this compound

The recovery of osmium from waste solutions containing this compound is both an economic and an environmental imperative. wikidata.orgparichemicals.com Laboratory and industrial processes that use OsO₄, such as in organic synthesis or for staining in electron microscopy, generate residues from which the precious metal can be reclaimed. iarc.frwikidata.org

A common and straightforward method for recovery involves the reduction of the toxic and soluble this compound to the non-volatile and insoluble osmium dioxide (OsO₂). nih.govatamanchemicals.com This can be achieved by treating the waste solution with a reducing agent. Collecting OsO₄ waste in alcohol, for instance, precipitates the osmium as crude, harmless osmium dioxide. nih.goveragene.com This collected OsO₂ can then be stored and later reoxidized to regenerate a buffered solution of this compound for reuse. nih.goveragene.com Vegetable oils, such as corn oil, can also be used to neutralize OsO₄ solutions, with the oil turning black as it reduces the compound. fishersci.cawikipedia.org Other reducing agents like sodium sulfide or sodium sulfite (B76179) are also effective in converting this compound to less hazardous forms. fishersci.cawikipedia.org

More advanced recovery methods aim to create value-added materials directly from the waste. One such innovative approach is the fabrication of composite membranes. wikidata.orgparichemicals.com In this method, osmium nanoparticles are generated by reducing an alcoholic solution of this compound directly onto a polymer support, such as polypropylene (B1209903) hollow fibers, using 10-undecenoic acid as the reducing agent. wikidata.orgparichemicals.com The resulting composite membrane, embedded with osmium nanoparticles, can then be used as a catalytic material, effectively turning a waste recovery process into a method for manufacturing a new functional product. wikidata.orgparichemicals.com

Development of Circular Economy Approaches for Osmium Compounds

A circular economy model aims to minimize waste and maximize the use of resources by keeping materials in circulation through reuse, remanufacturing, and recycling. cenmed.com For a rare and expensive element like osmium, such approaches are critical for long-term sustainability. fishersci.co.ukcenmed.com

The principles of a circular economy are being applied to the use of osmium compounds in catalysis. wikipedia.org While this compound is a highly effective catalyst for reactions like dihydroxylation, its toxicity and volatility are significant drawbacks for industrial-scale use. wikipedia.orgwikipedia.org To address this, green chemistry initiatives have focused on developing systems where the osmium catalyst is immobilized or encapsulated. For example, researchers have developed an environmentally friendly catalyst by immobilizing this compound on a polymer support using a polymer-incarcerated (PI) method. wikipedia.org This non-toxic, non-volatile catalyst proved effective for the industrial-scale synthesis of an intermediate for the anticancer agent camptothecin, demonstrating a successful application of green and sustainable chemistry. wikipedia.org Such immobilized catalysts can be more easily recovered and reused, fitting perfectly within a circular economy framework. wikipedia.org

Beyond the chemical industry, osmium is present in products like the printed circuit boards (PCBs) found in Waste Electrical and Electronic Equipment (WEEE). americanelements.com The recovery of platinum-group metals, including osmium, from these end-of-life products is a key component of a circular economy for metals. cenmed.comamericanelements.com Developing efficient refining processes to reclaim these valuable materials from complex waste streams is an ongoing challenge that is central to reducing the demand for primary mining and improving the sustainability of our consumption patterns. americanelements.comnih.gov The overarching goal is to shift from a linear "take-make-dispose" model to a circular one that optimizes the entire lifecycle of osmium-containing products. cenmed.com

Q & A

Q. What are the critical safety protocols for handling and storing osmium tetroxide in laboratory settings?

this compound requires stringent safety measures:

  • Storage : Keep in sealed, secondary containers (e.g., glass ampules) within a refrigerator or freezer to minimize volatilization .
  • PPE : Use ANSI-approved chemical splash goggles, lab coats, closed-toed shoes, and nitrile gloves. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory if used outside a fume hood .
  • Spill Management : Neutralize spills with corn oil (2% OsO₄ requires 2× volume of oil; monitor via filter paper blackening) or sodium sulfite for aqueous solutions .

Q. How can researchers safely neutralize this compound-contaminated solutions?

Decontamination involves:

  • Corn Oil Method : Add twice the volume of corn oil to 2% OsO₄ solutions. Confirm neutralization by testing with oil-soaked filter paper; blackening indicates residual OsO₄ .
  • Chemical Reduction : Use sodium sulfite (Na₂SO₃) to reduce OsO₄ to non-volatile osmate(VI) species, followed by disposal as hazardous waste .

Q. When is respiratory protection necessary for this compound use?

Respiratory protection (e.g., N95 respirators) is required when working outside a fume hood. A respiratory protection analysis must be conducted in advance by occupational safety teams .

Advanced Research Questions

Q. How does this compound interact with biological samples in electron microscopy (EM), and what methodological insights guide its application?

OsO₄ binds to unsaturated lipid double bonds and ionic sites in proteins, enhancing membrane contrast. Key steps:

  • Fixation : Treat samples with 1-2% OsO₄ in buffer (e.g., cacodylate) for 1-2 hours at 4°C.
  • Post-Fixation Staining : Combine with lead citrate (pH 12) to highlight ribosomes and glycogen. Use chelated lead citrate to avoid precipitation .
  • Controversy : X-ray diffraction shows OsO₄ localization at lipid-protein interfaces, not hydrocarbon chains, suggesting ionic interactions dominate .

Q. What experimental parameters optimize this compound’s role in alkene dihydroxylation reactions?

Key considerations:

  • Catalytic Systems : Use cooxidants (e.g., N-methylmorpholine N-oxide) to regenerate OsO₄, enabling sub-stoichiometric OsO₄ quantities .
  • Solvent Choice : Polar solvents (e.g., acetone/water) improve stereoselectivity.
  • Safety : Microencapsulated OsO₄ reduces volatility and enables recycling via filtration .

Q. How are this compound nanoparticles applied in cancer research, and what methodological challenges arise?

OsO₄ nano-capsules, synthesized via sol-gel methods, deliver synchrotron radiation to DNA/RNA in cancer cells. Challenges include:

  • Optical Characterization : Use Drude-Lorentz modeling to derive optical constants (refractive index, extinction coefficient) from reflection spectra (400–1100 nm) .
  • Stability : Encapsulation prevents premature oxidation but requires rigorous pH control during synthesis .

Q. Why is quantitative analysis of osmium challenging, and what strategies mitigate these issues?

Volatility of OsO₄ and multiple oxidation states complicate analysis:

  • Distillation : Separate OsO₄ via oxidation and distillation into caustic traps, followed by isotope dilution .
  • Spectroscopy : ICP-MS with Re-Os spike calibration improves precision in geological samples .

Q. How do contradictions in this compound’s interaction sites (lipids vs. ionic groups) impact data interpretation in EM studies?

Discrepancies arise from:

  • Lipid Binding : OsO₄ crosslinks unsaturated bonds in lipids, stabilizing membranes .
  • Ionic Interactions : Density increases at lipid-protein interfaces suggest preferential binding to phosphate/carboxyl groups .
  • Methodological Resolution : Combine OsO₄ staining with cryo-EM or immunogold labeling to resolve ambiguities .

Q. What synergistic approaches reduce this compound usage in oxidation reactions without compromising efficacy?

Cooxidants (e.g., K₃Fe(CN)₆, tert-butyl hydroperoxide) regenerate OsO₄ catalytically, reducing required amounts by >90%. Optimize pH (8–10) and temperature (0–25°C) to balance reaction rate and selectivity .

Q. How are acute exposure limits (AEGLs) for this compound determined, and what gaps exist in toxicity data?

  • AEGL-2 : 0.02–0.08 ppm (6-hour exposure) causes reversible ocular/respiratory irritation. Derived from occupational exposure data .
  • Data Gaps : No reliable AEGL-1 (mild effects) due to insufficient human/animal data. Chronic toxicity studies are limited .

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